2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-11-6-9(7-12(22-2)15(11)23-3)10-4-5-14(20)18(17-10)8-13(16)19/h4-7H,8H2,1-3H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTCXGMOFJFDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyridazinone core. Subsequent acylation with acetic anhydride or acetyl chloride produces the final compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridazinone ring are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethylacetamide, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has shown significant inhibitory effects on NF-κB activation, making it a potential candidate for studying inflammatory pathways and immune responses.
Medicine: The compound has demonstrated anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancers.
Industry: The compound’s unique chemical structure and biological activities make it a valuable tool in drug discovery and development processes.
Mechanism of Action
The primary mechanism of action of 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide involves the inhibition of NF-κB activation. The compound binds to the kinase domain of the inhibitor of kappa B kinase (IKK) complex, preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. This inhibition blocks the activation of NF-κB, leading to the suppression of downstream signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several derivatives documented in the literature and patents. Key comparisons include:
Thiazolidinone and Thiadiazole Derivatives
Compounds such as 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (compound 22, ) replace the pyridazinone core with a thiazolidinone ring. These derivatives exhibit higher synthetic yields (80–89%) compared to microwave-synthesized benzothiazole analogs (18% yield in ) and demonstrate moderate to high melting points (158–217°C), suggesting enhanced crystallinity due to sulfur and oxygen heteroatoms .
Benzothiazole-Based Acetamides
Patented compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (compound 10, ) and N-(6-methoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () feature benzothiazole moieties instead of pyridazinone. These compounds are notable for their trifluoromethyl or methoxy substituents, which improve metabolic stability and lipophilicity. However, their lower synthesis yields (e.g., 18% for compound 10) highlight challenges in benzothiazole coupling reactions .
Pyrazolo-Thienopyrimidinyl Derivatives
Compound 4m (), N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide, incorporates a thienopyrimidine core. This derivative showed moderate synthetic yield (62%) and emphasizes the role of boronic acid cross-coupling for introducing aryl groups .
Enzyme Inhibition and Antitumor Activity
- The benzothiazole derivative BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide , ) exhibited the highest inhibitory activity (pIC50 = 7.8) against CK-1δ, a kinase implicated in neurodegenerative diseases. Its GlideXP docking score (−3.78 kcal/mol) suggests strong binding affinity, outperforming newer analogs like CHC and DHC .
- In contrast, thiadiazole derivatives (e.g., compound 18 , ) demonstrated IC50 values of 12.7–15.28 mg/mL against MCF-7 and A549 tumor cells, indicating moderate cytotoxicity .
Antimicrobial Potential
While direct data for the target compound are lacking, structurally related 2,4-dioxothiazolidine-5-acetic acid derivatives () showed enhanced antimicrobial activity, suggesting that the pyridazinone core’s electronic properties may influence biological efficacy .
Research Findings and Challenges
- Synthetic Challenges : Microwave-assisted synthesis () improves reaction speed but may reduce yields for sterically hindered benzothiazole derivatives.
- Structure-Activity Relationships (SAR) : The 3,4,5-trimethoxyphenyl group consistently enhances bioactivity across analogs, likely due to improved π-π stacking and hydrophobic interactions .
- Computational Validation : Glide 2.5 () provides reliable docking scores, supporting the prioritization of analogs like BTA for further testing .
Biological Activity
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide is a pyridazinone derivative that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound exhibits potent inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, which is crucial in inflammatory and cancer-related pathways. Understanding its biological activity is essential for exploring its therapeutic potential.
The primary mechanism of action for this compound involves the inhibition of NF-κB activation. This compound binds to the kinase domain of the inhibitor of kappa B kinase (IKK) complex, preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. Consequently, this inhibition blocks NF-κB activation, leading to the suppression of downstream signaling pathways involved in inflammation and cell survival .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit NF-κB. This inhibition reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated that this compound can significantly decrease the production of these cytokines in activated macrophages .
Anticancer Potential
Research indicates that this compound may possess anticancer properties by modulating various signaling pathways. Its ability to inhibit NF-κB can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have shown that this compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Case Studies
Case Study 1: Inhibition of NF-κB in Cancer Cells
A study explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in NF-κB activity and a corresponding decrease in cell viability. The compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase activity .
Case Study 2: Anti-inflammatory Activity in Macrophages
In another study focused on inflammatory responses, treatment with this compound led to a marked reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. This finding supports its potential use as an anti-inflammatory agent .
Data Tables
| Biological Activity | Mechanism | Effect |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB | Decreased cytokine production |
| Anticancer | Induction of apoptosis via NF-κB inhibition | Reduced cell proliferation |
| Cell Cycle Arrest | Modulation of cell cycle regulatory proteins | Increased apoptosis in cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
